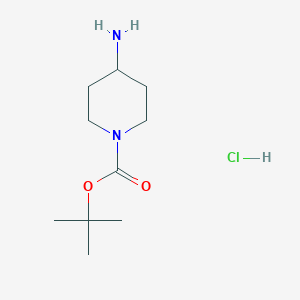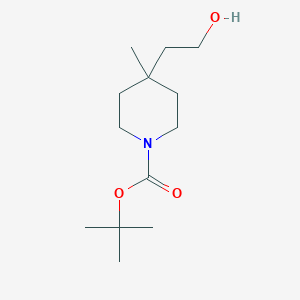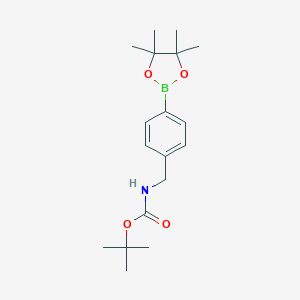
Chlorhydrate de tert-butyl 4-aminopipéridine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibitors and receptor modulators.
Industry: Industrially, it is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale production processes .
Mécanisme D'action
Target of Action
Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .
Result of Action
The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with hydrochloric acid. One common method includes the dropwise addition of 2-bromo-1-phenylethanone to a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate and diisopropylethylamine in dichloromethane, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Comparaison Avec Des Composés Similaires
- 4-Amino-1-Boc-piperidine
- tert-Butyl 4-amino-1-piperidinecarboxylate
- 4-Amino-1-piperidinecarboxylic Acid tert-Butyl Ester
Uniqueness: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity is crucial .
Propriétés
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQZAJAQQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373197 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189819-75-8 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)








![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)


